molecular formula C17H13Cl2N3O2S B2364358 3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-17-1

3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2364358
CAS No.: 477853-17-1
M. Wt: 394.27
InChI Key: NPXCPYFKNCMXSZ-UHFFFAOYSA-N
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Description

The compound "3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone" is a synthetic organic molecule. It combines elements from different functional groups, resulting in unique chemical properties. This compound may exhibit potential for various applications in scientific research due to its distinctive molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step organic synthesis. The first step is the formation of the 1,3,4-oxadiazole ring. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The allylsulfanyl group is introduced via nucleophilic substitution reactions. Finally, the 2(1H)-pyridinone moiety is coupled with the 2,4-dichlorobenzyl group through alkylation or acylation reactions, under basic or acidic conditions, respectively.

Industrial Production Methods

Industrial synthesis may leverage optimized versions of the above reactions, aiming for high yield and efficiency. Techniques such as continuous flow chemistry could be employed to ensure scalability. Reaction conditions, such as temperature and pressure, would be precisely controlled to maximize output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The sulfur atom in the allylsulfanyl group can undergo oxidation, forming sulfoxides or sulfones.

  • Reduction: : Reduction of the pyridinone ring might lead to dihydropyridine derivatives.

  • Substitution: : The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Dihydropyridine derivatives.

  • Substitution: : Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound might serve as an intermediate for more complex molecules. Its diverse functional groups make it a valuable scaffold for designing novel pharmaceuticals or agrochemicals.

Biology

In biological research, the compound could act as a probe for studying enzyme functions or cellular pathways. Its varied functionality might interact with different biological targets, offering insights into biochemical mechanisms.

Medicine

Potential medicinal applications could include antimicrobial or anticancer activities. The specific interactions of its functional groups with biological molecules might lead to the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, owing to its unique chemical properties.

Mechanism of Action

The compound’s mechanism of action in biological systems could involve binding to specific molecular targets, like enzymes or receptors. For example, the oxadiazole ring might interact with metal ions, while the allylsulfanyl group could form reversible covalent bonds with thiol-containing enzymes. The pathways involved would depend on the specific biological context but could include inhibition or activation of enzyme activities or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds might include other derivatives of oxadiazole and pyridinone. These compounds could share some chemical properties but differ in reactivity and biological activity. Examples include:

  • 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Similar in structure but with a methyl group instead of an allylsulfanyl group.

  • 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Contains a phenyl group, affecting its chemical and biological properties.

This compound's uniqueness lies in its specific combination of functional groups, potentially leading to distinct chemical reactivity and biological effects compared to its analogs.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-2-8-25-17-21-20-15(24-17)13-4-3-7-22(16(13)23)10-11-5-6-12(18)9-14(11)19/h2-7,9H,1,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXCPYFKNCMXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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